molecular formula C24H26O4 B14246458 1-[4-(2,5-dimethoxy-4-methylphenyl)phenyl]-2,5-dimethoxy-4-methylbenzene CAS No. 382595-15-5

1-[4-(2,5-dimethoxy-4-methylphenyl)phenyl]-2,5-dimethoxy-4-methylbenzene

Katalognummer: B14246458
CAS-Nummer: 382595-15-5
Molekulargewicht: 378.5 g/mol
InChI-Schlüssel: WKFUMPKLRHUNPC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[4-(2,5-Dimethoxy-4-methylphenyl)phenyl]-2,5-dimethoxy-4-methylbenzene is a complex organic compound known for its unique structural properties. This compound is characterized by the presence of multiple methoxy groups and methyl groups attached to a benzene ring, making it a subject of interest in various fields of scientific research.

Vorbereitungsmethoden

The synthesis of 1-[4-(2,5-dimethoxy-4-methylphenyl)phenyl]-2,5-dimethoxy-4-methylbenzene typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the core structure: The initial step involves the formation of the core benzene ring structure through a series of Friedel-Crafts alkylation reactions.

    Introduction of methoxy groups: Methoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydroxide.

    Attachment of methyl groups: Methyl groups are attached through alkylation reactions using methylating agents like methyl chloride or methyl bromide.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Analyse Chemischer Reaktionen

1-[4-(2,5-Dimethoxy-4-methylphenyl)phenyl]-2,5-dimethoxy-4-methylbenzene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into its corresponding alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy and methyl groups can be replaced by other substituents using reagents like halogens or nitro compounds.

The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-[4-(2,5-Dimethoxy-4-methylphenyl)phenyl]-2,5-dimethoxy-4-methylbenzene has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 1-[4-(2,5-dimethoxy-4-methylphenyl)phenyl]-2,5-dimethoxy-4-methylbenzene involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptor sites, influencing signal transduction pathways and cellular responses.

Vergleich Mit ähnlichen Verbindungen

1-[4-(2,5-Dimethoxy-4-methylphenyl)phenyl]-2,5-dimethoxy-4-methylbenzene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific arrangement of methoxy and methyl groups, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

382595-15-5

Molekularformel

C24H26O4

Molekulargewicht

378.5 g/mol

IUPAC-Name

1-[4-(2,5-dimethoxy-4-methylphenyl)phenyl]-2,5-dimethoxy-4-methylbenzene

InChI

InChI=1S/C24H26O4/c1-15-11-23(27-5)19(13-21(15)25-3)17-7-9-18(10-8-17)20-14-22(26-4)16(2)12-24(20)28-6/h7-14H,1-6H3

InChI-Schlüssel

WKFUMPKLRHUNPC-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1OC)C2=CC=C(C=C2)C3=C(C=C(C(=C3)OC)C)OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.